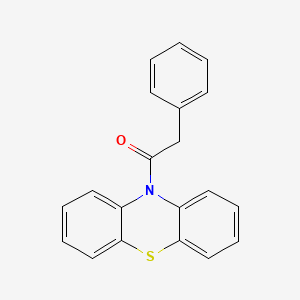

1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(10H-Phenothiazin-10-yl)-2-phenylethanon ist eine Verbindung, die zur Klasse der Phenothiazine gehört. Diese Verbindung mit ihrer einzigartigen Struktur hat aufgrund ihres Potenzials für therapeutische und industrielle Anwendungen großes Interesse geweckt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(10H-Phenothiazin-10-yl)-2-phenylethanon beinhaltet typischerweise die Reaktion von Phenothiazin mit Benzoylchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen trägt dazu bei, die Produktion zu skalieren und gleichzeitig die Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(10H-Phenothiazin-10-yl)-2-phenylethanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Reduzierte Phenothiazinderivate.

Substitution: Alkylierte Phenothiazinderivate.

Wissenschaftliche Forschungsanwendungen

1-(10H-Phenothiazin-10-yl)-2-phenylethanon wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Verwendet als Vorläufer bei der Synthese komplexerer Phenothiazinderivate.

Biologie: Untersucht für sein Potenzial als antimikrobielles und Antikrebsmittel.

Industrie: Eingesetzt bei der Entwicklung organischer Halbleiter und optoelektronischer Bauelemente.

Wirkmechanismus

Der Wirkmechanismus von 1-(10H-Phenothiazin-10-yl)-2-phenylethanon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es wirkt hauptsächlich auf das zentrale Nervensystem, indem es an Dopaminrezeptoren bindet und so ihre Aktivität hemmt. Diese Wirkung ähnelt der anderer Phenothiazinderivate, die bekanntermaßen Dopamin D1- und D2-Rezeptoren blockieren . Zusätzlich kann die Verbindung antioxidative Wirkungen entfalten, indem sie freie Radikale abfangen und oxidativen Stress reduzieren .

Ähnliche Verbindungen:

10H-Phenothiazin: Eine Stammverbindung mit ähnlichen biologischen Aktivitäten.

2-(10H-Phenothiazin-10-yl)acetonitril: Ein Derivat, das bei der Synthese von Tetrazolen verwendet wird.

10-(2-Diethylaminopropyl)phenothiazin: Bekannt für seine antipsychotischen Eigenschaften.

Einzigartigkeit: 1-(10H-Phenothiazin-10-yl)-2-phenylethanon zeichnet sich durch seine einzigartige Struktur aus, die den Phenothiazin-Rest mit einer Phenylethanongruppe kombiniert. Diese strukturelle Modifikation erhöht sein potenzielles therapeutisches Anwendungsspektrum und erweitert seinen Anwendungsbereich in der wissenschaftlichen Forschung .

Wirkmechanismus

The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-phenylethanone involves its interaction with various molecular targets. It primarily acts on the central nervous system by binding to dopamine receptors, thereby inhibiting their activity. This action is similar to other phenothiazine derivatives, which are known to block dopamine D1 and D2 receptors . Additionally, the compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

10H-Phenothiazine: A parent compound with similar biological activities.

2-(10H-phenothiazin-10-yl)acetonitrile: A derivative used in the synthesis of tetrazoles.

10-(2-diethylaminopropyl)phenothiazine: Known for its antipsychotic properties.

Uniqueness: 1-(10H-phenothiazin-10-yl)-2-phenylethanone stands out due to its unique structure, which combines the phenothiazine moiety with a phenylethanone group. This structural modification enhances its potential therapeutic applications and broadens its scope in scientific research .

Biologische Aktivität

1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one, a phenothiazine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound exhibits a ketone functional group and a phenothiazine moiety, which are crucial for its biological interactions. The compound can undergo various chemical reactions such as oxidation and reduction, leading to the formation of sulfoxides and alcohol derivatives, respectively.

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions that influence cellular pathways.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated significant antimicrobial activity against various pathogens. A study reported that synthesized phenothiazine derivatives exhibited notable antibacterial effects against Staphylococcus aureus and Bacillus subtilis, with some compounds showing activity comparable to standard antibiotics like streptomycin .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicated that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have shown efficacy against breast cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

This compound has also been studied for neuroprotective properties. It is believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Data Tables

| Biological Activity | Tested Organisms/Cell Lines | IC50/Activity Level |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Comparable to streptomycin |

| Bacillus subtilis | Good activity | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |

| Neuroprotection | SH-SY5Y (neuroblastoma) | Protective at 20 µM |

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

- Antimicrobial Efficacy : A case study evaluated the effectiveness of a series of phenothiazine derivatives against Mycobacterium tuberculosis. Results showed that certain derivatives significantly inhibited bacterial growth at concentrations as low as 100 µg/L, indicating potential for developing new antitubercular agents .

- Cancer Treatment : Another case study focused on the use of this compound in combination therapies for breast cancer. The study found that when used alongside conventional chemotherapeutics, it enhanced cytotoxicity in resistant cell lines, suggesting a role in overcoming drug resistance .

- Neuroprotection in Models of Alzheimer’s Disease : Research involving animal models demonstrated that this compound could reduce amyloid plaque formation and improve cognitive function in Alzheimer's models, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

1-phenothiazin-10-yl-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c22-20(14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRJXAKDUXFICI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.